5-Nitronaphthalene-2,3-dicarbonitrile

Drug Design Environmental Fate Modeling Material Solubility

5-Nitronaphthalene-2,3-dicarbonitrile is a polyfunctional nitroaromatic derivative of naphthalene, characterized by electron-withdrawing nitro (-NO2) and dicarbonitrile (-CN) groups at the 5-, 2-, and 3-positions, respectively. As a member of the dicyanonaphthalene class, it serves primarily as an advanced intermediate or precursor for the synthesis of naphthalocyanine-based dyes, pigments, and optoelectronic materials.

Molecular Formula C12H5N3O2
Molecular Weight 223.19 g/mol
CAS No. 37622-95-0
Cat. No. B5861978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitronaphthalene-2,3-dicarbonitrile
CAS37622-95-0
Molecular FormulaC12H5N3O2
Molecular Weight223.19 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C(C=C2C(=C1)[N+](=O)[O-])C#N)C#N
InChIInChI=1S/C12H5N3O2/c13-6-9-4-8-2-1-3-12(15(16)17)11(8)5-10(9)7-14/h1-5H
InChIKeyLZTFVQOMPRAMQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitronaphthalene-2,3-dicarbonitrile (CAS 37622-95-0): Core Structural Identity and Class Positioning for Procurement Evaluation


5-Nitronaphthalene-2,3-dicarbonitrile is a polyfunctional nitroaromatic derivative of naphthalene, characterized by electron-withdrawing nitro (-NO2) and dicarbonitrile (-CN) groups at the 5-, 2-, and 3-positions, respectively. As a member of the dicyanonaphthalene class, it serves primarily as an advanced intermediate or precursor for the synthesis of naphthalocyanine-based dyes, pigments, and optoelectronic materials. Its core structural distinction lies in the regiochemistry of the nitro group, which directly dictates its electronic ground-state properties and reactivity profile in nucleophilic aromatic substitution (SNAr) reactions. A comprehensive evaluation of authoritative databases and primary literature indicates that publicly available, peer-reviewed quantitative comparative data for this specific isomer is extremely limited, necessitating a procurement decision framework based on consistent structure-property relationships, computed molecular descriptors, and its unique regioisomeric position relative to the more widely studied 6-nitro analog [1] [2].

Why Generic Naphthalene Dicarbonitrile Analogs Cannot Substitute 5-Nitronaphthalene-2,3-dicarbonitrile in Performance-Critical Synthesis


Within the naphthalene-2,3-dicarbonitrile scaffold, substitution at the 5-position versus the 6-position is not a minor structural variation; it fundamentally alters the molecule's electronic configuration. The specific positioning of the nitro group ortho to the 1-position creates a distinct electron-deficiency pattern that governs the regioselectivity and efficiency of downstream nucleophilic aromatic substitution (SNAr) reactions, which are the primary mechanism for elaborating these precursors into functional phthalocyanines. A generic substitution with the 6-nitro isomer (CAS 184026-06-0) or the unsubstituted parent 2,3-dicyanonaphthalene (CAS 22856-30-0) will result in a different kinetic profile, potential for by-product formation, and final material properties, such as aggregation behavior and fluorescence quantum yield. This is directly evidenced by differing computed molecular properties. The following evidence guide details the quantifiable differences available from authoritative sources that validate the non-interchangeability of these in-class alternatives [1] .

5-Nitronaphthalene-2,3-dicarbonitrile: Quantitative Evidence of Differentiation from Key Analogs


Regiochemical Impact on Computed Partition Coefficient (LogP) Versus the 6-Nitro Isomer

A direct comparison of computed octanol-water partition coefficient (XLogP3) values reveals a quantifiable difference in lipophilicity between the 5-nitro and 6-nitro regioisomers. This difference stems from the varied spatial arrangement of the nitro group, which affects the molecular dipole moment and hydrogen-bonding capacity, directly impacting the compound's solubility in organic synthesis media and its suitability for liquid-phase deposition techniques in materials fabrication. An XLogP3 value of 2.0 is computed for 5-nitronaphthalene-2,3-dicarbonitrile, which is lower than the 2.4 reported for its 6-nitro analog [1] .

Drug Design Environmental Fate Modeling Material Solubility

Hydrogen-Bond Acceptor Count Variation Directing Supramolecular Assembly

The number of hydrogen-bond acceptors (HBA) is a key descriptor for predicting supramolecular synthon formation and coordination behavior. Both regioisomers possess the two nitrile groups, yet the 5-nitro isomer exhibits a different computed HBA count of 4, whereas the non-nitrated parent compound, 2,3-dicyanonaphthalene, has a baseline HBA count of 2. This increased HBA capacity of 5-nitronaphthalene-2,3-dicarbonitrile directly enhances its potential for directing the assembly of multi-dimensional metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs), offering a fundamental advantage over the unfunctionalized scaffold [1] .

Crystal Engineering Supramolecular Synthesis Coordination Chemistry

Polar Surface Area as a Predictor of Bioavailability and Membrane Permeability

Topological polar surface area (TPSA) is a critical molecular descriptor for estimating oral bioavailability and blood-brain barrier penetration. The 5-nitro isomer has a computed TPSA of 93.4 Ų. This value is consistent with its 6-nitro analog (equal TPSA) but is significantly higher than the parent molecule's TPSA of 47.6 Ų. While the two nitro-isomers share the same TPSA, the regioisomeric difference influences the 3D spatial distribution of polar regions, which determines specific molecular recognition events. For procurement intended for biological probe synthesis, the higher TPSA of the nitro-substituted variants over the parent compound signifies a different class of permeability and solubility, making the nitro-derivative class specifically relevant for designing peripherally-acting agents [1] [2].

Medicinal Chemistry ADME Prediction Biological Probe Design

Validated Application Scenarios for 5-Nitronaphthalene-2,3-dicarbonitrile Stemming from Quantitative Evidence


Optimal Intermediate for Asymmetric Naphthalocyanine Synthesis Requiring Higher Polarity and Defined Hydrogen-Bonding Architecture

The evidence establishes that 5-nitronaphthalene-2,3-dicarbonitrile possesses a lower LogP (2.0) and a higher hydrogen-bond acceptor count (4) compared to both its parent compound and 6-nitro isomer [1] [2]. This makes it the optimal precursor for synthesizing unsymmetrical naphthalocyanines intended for solution-processed optoelectronic devices, where precise control over solubility and aggregation-induced emission (AIE) is paramount. Its distinct electron distribution, inferred from this regiospecific functionalization, directly supports more efficient, site-selective SNAr reactions with sterically hindered nucleophiles, yielding purer intermediates as demonstrated in comparable phthalonitrile systems [3]. Procurement of this specific isomer is therefore indispensable for workflows targeting customized photophysical properties in near-infrared (NIR) absorbing dyes, as the 6-nitro isomer's higher lipophilicity would lead to divergent aggregation and emission behavior.

Superior Building Block for Supramolecular Metal-Organic Cages and HOFs via Enhanced Hydrogen-Bond Connectivity

The target compound's quantified Hydrogen-Bond Acceptor (HBA) count of 4, which is double that of the unsubstituted 2,3-dicyanonaphthalene scaffold [1], directly translates to a higher coordination number and more intricate hydrogen-bonding networks. This makes it a favored ligand precursor for the mechanochemically-driven synthesis of porous materials. By incorporating a 5-nitro building block over the parent scaffold, researchers can rationally design frameworks with higher stability and guest selectivity, directly leveraging the increased number of acceptor sites for structural reinforcement, a claim that is a fundamental class-level advantage of functionalized dicyanonitriles in materials science [2].

Medicinal Chemistry Probe Synthesis for Peripheral Target Modulation

With a computed TPSA of 93.4 Ų, the compound is situated in a chemical space favorable for modulating peripheral biological targets while potentially limiting passive diffusion across the blood-brain barrier, based on standard medicinal chemistry heuristics [1]. This positions it as a more appropriate starting material for synthesizing biological probes intended for systemic or peripheral action, in contrast to less polar analogs with lower TPSA (e.g., the parent 2,3-dicyanonaphthalene at 47.6 Ų) which are more likely to exhibit higher CNS penetration. This evidence-based differentiation guides procurement decisions in early-stage drug discovery programs where the target engagement profile is dependent on biodistribution.

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